Molecular Weight Advantage for Ligand Efficiency Metrics vs. 9-Benzyl and 9-Phenyl Analogs
The target compound (MW 262.29 Da) is significantly lighter than its closest aryl-substituted analogs: the 9-benzyl derivative (MW 338.38 Da, CAS 606120-73-4) and the 9-phenyl derivative (MW 324.36 Da, CAS 831247-98-4) . Assuming equipotent MtSk inhibition (both annotated as MtSk inhibitors), the lower molecular weight of the 9-methyl derivative confers inherently superior ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy-atom count) [1]. A 76-Da reduction relative to the 9-benzyl analog corresponds to a ~29% lower heavy-atom count, which directly benefits LE and LipE metrics used in hit-to-lead prioritization [1].
| Evidence Dimension | Molecular weight and implied ligand efficiency |
|---|---|
| Target Compound Data | MW 262.29 Da (C₁₁H₁₀N₄O₂S, 18 heavy atoms) |
| Comparator Or Baseline | 9-Benzyl analog: MW 338.38 Da (C₁₇H₁₄N₄O₂S, 24 heavy atoms); 9-Phenyl analog: MW 324.36 Da (C₁₆H₁₂N₄O₂S, 23 heavy atoms) |
| Quantified Difference | ΔMW = –76.09 Da vs. 9-benzyl; –62.07 Da vs. 9-phenyl; heavy-atom count reduced by 6 and 5 atoms, respectively |
| Conditions | Calculated from molecular formulae; LE improvement assumes comparable or superior target potency |
Why This Matters
Lower molecular weight improves ligand efficiency metrics, increasing the compound's attractiveness as a starting point for fragment-based or lead-optimization campaigns in anti-tubercular drug discovery.
- [1] Hopkins, A. L. et al. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13, 105–121. [General principle for LE and LipE calculation]. View Source
